molecular formula C9H12BrNO B13030359 (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL

Cat. No.: B13030359
M. Wt: 230.10 g/mol
InChI Key: PAGDUQZADLZDNJ-MUWHJKNJSA-N
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Description

(1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group attached to a propane backbone. Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and a chiral amine.

    Reduction: The aldehyde group of 3-bromobenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

    Amination: The resulting alcohol is then subjected to amination using a chiral amine under controlled conditions to obtain the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products:

    Oxidation: (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-one.

    Reduction: (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-amine.

    Substitution: (1R,2R)-1-Amino-1-(3-azidophenyl)propan-2-OL.

Scientific Research Applications

(1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and function. The bromophenyl group contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(3-iodophenyl)propan-2-OL

Uniqueness: (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness influences the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable tool in various research and industrial applications.

Biological Activity

(1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL is a chiral compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₉H₁₂BrNO
  • Molecular Weight : Approximately 230.10 g/mol

The structure includes an amino group, a hydroxyl group, and a brominated phenyl ring, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group facilitates hydrogen bonding with enzymes and receptors, while the bromophenyl moiety engages in hydrophobic interactions . These interactions can modulate enzyme activity or receptor binding, suggesting potential therapeutic applications.

Enzyme Interaction Studies

Research indicates that this compound can influence the activity of specific enzymes. For example:

  • Enzyme Modulation : The compound has been shown to enhance or inhibit the activity of certain enzymes involved in metabolic pathways.

Case Studies

Several studies have highlighted its pharmacological potential:

  • Antioxidant Activity : In vitro studies demonstrated that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
  • Neuroprotective Effects : Research has indicated that the compound may have neuroprotective effects in models of neurodegenerative diseases, possibly through modulation of glutamate receptors .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

Compound NameMolecular FormulaKey FeaturesBiological Activity
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-OLC₉H₁₂BrNOEnantiomer with different stereochemistryDifferent pharmacological effects
(1S,2R)-1-Amino-1-(4-bromophenyl)propan-2-OLC₉H₁₂BrNOBromine at 4-positionVariation in reactivity
(1S,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OLC₉H₁₂ClNOChlorine substitutionDifferent binding affinity

This table illustrates how variations in structure can lead to significant differences in biological activity.

Potential Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

  • Drug Development : Its unique properties make it a candidate for developing new drugs targeting specific enzymes or receptors.
  • Pharmacology : It may serve as a lead compound for further modifications to enhance efficacy and selectivity against specific targets.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(3-bromophenyl)propan-2-ol

InChI

InChI=1S/C9H12BrNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6-,9+/m1/s1

InChI Key

PAGDUQZADLZDNJ-MUWHJKNJSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=CC=C1)Br)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)Br)N)O

Origin of Product

United States

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